8-(2-Difluoromethanesulfonylbenzoyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
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Overview
Description
8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the difluoromethanesulfonyl and benzoyl groups, contributes to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the 8-azaspiro[bicyclo[3.2.1]octane scaffold through a series of cyclization reactions. The difluoromethanesulfonyl and benzoyl groups are then introduced via selective functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A related scaffold with similar structural features.
2-Azabicyclo[3.2.1]octane:
Uniqueness
8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[32Its difluoromethanesulfonyl group, in particular, is not commonly found in similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C20H24F2N2O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
8-[2-(difluoromethylsulfonyl)benzoyl]-2',4'-dimethylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one |
InChI |
InChI=1S/C20H24F2N2O5S/c1-12-17(25)23(2)11-20(29-12)9-13-7-8-14(10-20)24(13)18(26)15-5-3-4-6-16(15)30(27,28)19(21)22/h3-6,12-14,19H,7-11H2,1-2H3 |
InChI Key |
KVAPBVCXBHVYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F)C |
Origin of Product |
United States |
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